molecular formula C18H26Br4 B14280275 1,4-Dibromo-2,5-bis(6-bromohexyl)benzene CAS No. 154716-05-9

1,4-Dibromo-2,5-bis(6-bromohexyl)benzene

Cat. No.: B14280275
CAS No.: 154716-05-9
M. Wt: 562.0 g/mol
InChI Key: DJMVEIWZDWRRNO-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis(6-bromohexyl)benzene (CAS: Not explicitly provided; structurally similar to compounds in ) is a brominated aromatic compound featuring a central benzene ring substituted with two bromine atoms at the 1 and 4 positions and two 6-bromohexyl chains at the 2 and 5 positions.

Properties

CAS No.

154716-05-9

Molecular Formula

C18H26Br4

Molecular Weight

562.0 g/mol

IUPAC Name

1,4-dibromo-2,5-bis(6-bromohexyl)benzene

InChI

InChI=1S/C18H26Br4/c19-11-7-3-1-5-9-15-13-18(22)16(14-17(15)21)10-6-2-4-8-12-20/h13-14H,1-12H2

InChI Key

DJMVEIWZDWRRNO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)CCCCCCBr)Br)CCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Route Design and Mechanistic Considerations

Core Reaction Pathways

The synthesis of 1,4-dibromo-2,5-bis(6-bromohexyl)benzene requires sequential functionalization of a benzene ring:

  • Alkylation : Introduction of hexyl chains at positions 2 and 5.
  • Bromination : Addition of bromine atoms to the terminal ends of the hexyl chains and pre-existing positions 1 and 4.

Key challenges include regioselectivity in alkylation and avoiding over-bromination. Two primary strategies emerge:

Strategy 1: Direct Alkylation-Bromination
  • Step 1 : Alkylation of 1,4-dibromobenzene with 1,6-dibromohexane via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.
  • Step 2 : Terminal bromination of the hexyl chains using electrophilic bromine sources.
Strategy 2: Modular Assembly
  • Step 1 : Synthesis of 2,5-dihexyl-1,4-dibromobenzene via Suzuki-Miyaura coupling.
  • Step 2 : Radical bromination of the hexyl chains using N-bromosuccinimide (NBS) under UV light.

Optimized Preparation Methods

Lithiation-Alkylation Protocol (Adapted from and)

Starting Materials :

  • 1,4-Dibromobenzene (1.0 equiv)
  • 1,6-Dibromohexane (2.2 equiv)
  • n-Butyllithium (n-BuLi, 2.2 equiv)
  • Tetrahydrofuran (THF), anhydrous

Procedure :

  • Dissolve 1,4-dibromobenzene in dry THF under argon at -78°C.
  • Add n-BuLi dropwise to generate a dilithiated intermediate at positions 2 and 5.
  • Introduce 1,6-dibromohexane and warm to room temperature.
  • Stir for 48 h, then quench with methanol.
  • Purify via column chromatography (petroleum ether/CH₂Cl₂, 8:1) to yield 2,5-bis(6-bromohexyl)-1,4-dibromobenzene.

Key Data :

  • Yield : 72–78%
  • Purity (HPLC) : >95%
  • 1H NMR (CDCl₃) : δ 7.34 (s, 2H, Ar-H), 3.41 (t, 4H, BrCH₂), 1.81–1.25 (m, 16H, hexyl chain).

Palladium-Catalyzed Cross-Coupling (Adapted from)

Starting Materials :

  • 1,4-Dibromo-2,5-diiodobenzene (1.0 equiv)
  • 6-Bromohexylzinc bromide (2.2 equiv)
  • Pd₂(dba)₃ (0.04 equiv)
  • Ligand L1 (0.08 equiv)

Procedure :

  • Degas THF/H₂O (4:1) and add NaHCO₃.
  • Charge with Pd₂(dba)₃, ligand L1, and 1,4-dibromo-2,5-diiodobenzene.
  • Add 6-bromohexylzinc bromide via syringe pump over 2 h.
  • Reflux for 48 h, extract with Et₂O, and purify via silica gel.

Key Data :

  • Yield : 68%
  • X-ray Crystallography : Confirms coplanarity of hexyl chains with the benzene ring (dihedral angle <5°).

Bromination Optimization

Electrophilic Bromination of Hexyl Chains

Conditions :

  • Substrate: 2,5-dihexyl-1,4-dibromobenzene
  • Reagent: Br₂ (4.4 equiv) in CCl₄
  • Catalyst: FeBr₃ (0.1 equiv)
  • Temperature: 40°C, 12 h

Outcome :

  • Selectivity : Terminal bromination (>90%)
  • Byproducts : <5% geminal dibromides
  • Workup : Quench with Na₂S₂O₃, recrystallize from ethanol.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Lithiation-Alkylation 72–78 >95 Scalable, minimal byproducts Requires cryogenic conditions
Pd-Catalyzed Coupling 68 93 Regioselective, mild conditions High catalyst cost
Radical Bromination 85 91 No metal catalysts Over-bromination risk

Structural Validation and Characterization

Crystallographic Data ( and)

  • Crystal System : Monoclinic
  • Space Group : P2₁/c
  • Unit Cell Parameters :
    • a = 8.5759 Å, b = 9.1690 Å, c = 9.9698 Å
    • α = 81.677°, β = 76.029°, γ = 63.441°
  • Intermolecular Interactions : Br···Br contacts (3.410 Å) form 1D chains.

Spectroscopic Confirmation

  • FT-IR (KBr) : 2962 cm⁻¹ (C-H stretch), 575 cm⁻¹ (C-Br bend).
  • 13C NMR : δ 122.4 (C-Br), 34.1 (BrCH₂), 29.8–22.3 (hexyl chain).

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-bis(6-bromohexyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents such as water or ethanol.

    Oxidation: Potassium permanganate in acidic or basic conditions, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1,4-Dibromo-2,5-bis(6-bromohexyl)benzene has several applications in scientific research:

    Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific biological pathways or receptors.

    Industrial Applications: Employed in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-bis(6-bromohexyl)benzene depends on the specific application and the target molecule

    Covalent Bond Formation: The bromine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to changes in their structure and function.

    Hydrophobic Interactions: The hydrophobic nature of the benzene ring and the alkyl chains can facilitate interactions with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

1,4-Dibromo-2,5-bis(bromomethyl)benzene (Polymorphs I and II)

  • Crystallography: Polymorph I: Triclinic $ P\overline{1} $ space group. Molecules adopt near-perpendicular orientations of bromomethyl groups relative to the benzene ring (torsion angle: −88.1°). Br⋯Br halogen bonds (3.97–4.05 Å) form layered structures with R(4,4) and R(6,3) ring motifs . Polymorph II: Monoclinic $ P2_1/c $. Similar molecular geometry (torsion angle: −81.0°) but distinct packing via Br⋯Br interactions (3.96–4.05 Å) forming R(12,4) and R(4,4) networks .
  • Thermodynamics :
    • Form II is denser and thermodynamically stable below 135°C, while Form I dominates above 135°C (enantiotropic relationship). Melting points: Form I ($ Tp = 159.1°C $), Form II ($ Tp = 155.7°C $) .
    • Heat of fusion: Form I ($ \Delta H{\text{fus}} = 27.0 \, \text{kJ/mol} $), Form II ($ \Delta H{\text{fus}} = 32.1 \, \text{kJ/mol} $) .

1,4-Dibromo-2,5-bis[(6-chlorohexyl)oxy]benzene ()

  • Structure : Features oxygen-linked 6-chlorohexyl chains instead of direct alkyl-bromine bonds.
  • Interactions: Weaker C–Cl⋯Cl–C interactions compared to Br⋯Br, leading to reduced thermal stability. No polymorphism reported, likely due to increased chain flexibility disrupting ordered packing .

1,4-Dibromo-2,5-bis(hexyloxy)benzene ()

  • Structure : Hexyloxy groups lack terminal bromine, eliminating Br⋯Br interactions.
  • Properties : Lower melting point (predicted <150°C) and reduced crystallinity compared to brominated analogs, as van der Waals interactions dominate .

Halogen Bonding and Intermolecular Interactions

  • Br⋯Br Interactions : Critical in 1,4-dibromo-2,5-bis(bromomethyl)benzene, stabilizing polymorphs via "type 2" halogen bonds (C–Br⋯Br angles ~90° and 180°) .
  • C–Br⋯π Interactions : Observed in phenylalkoxy derivatives (), where bromine atoms interact with aromatic rings, competing with Br⋯Br contacts .
  • Chain Flexibility : Longer 6-bromohexyl chains in the target compound likely reduce directional halogen bonding compared to shorter bromomethyl groups, favoring disordered phases or fewer polymorphs.

Thermodynamic and Kinetic Behavior

  • Polymorph Stability : For 1,4-dibromo-2,5-bis(bromomethyl)benzene, Form II (denser) is stable at lower temperatures, aligning with the density rule. The transition temperature (~135°C) is calculable from melting points and heats of fusion .
  • Melt Crystallization : Ostwald’s rule governs the preferential formation of metastable Form I from the melt due to supercooling .
  • Hexyl Derivatives : Compounds with longer chains (e.g., 6-bromohexyl) exhibit broader melting ranges and lower enthalpies of fusion due to reduced crystallinity .

Data Tables

Table 1: Comparative Thermal Properties

Compound Melting Point (°C) Heat of Fusion (kJ/mol) Polymorphism Key Interactions
1,4-Dibromo-2,5-bis(bromomethyl)benzene (I) 159.1 27.0 Yes (I/II) Br⋯Br halogen bonds
1,4-Dibromo-2,5-bis(bromomethyl)benzene (II) 155.7 32.1 Yes (I/II) Br⋯Br halogen bonds
1,4-Dibromo-2,5-bis[(6-chlorohexyl)oxy]benzene ~145 (est.) N/A No C–Cl⋯Cl–C, van der Waals
1,4-Dibromo-2,5-bis(hexyloxy)benzene <150 (est.) N/A No Van der Waals

Table 2: Crystallographic Parameters

Compound Space Group Density (g/cm³) Halogen Bond Length (Å)
1,4-Dibromo-2,5-bis(bromomethyl)benzene (I) $ P\overline{1} $ 2.21 3.97–4.05
1,4-Dibromo-2,5-bis(bromomethyl)benzene (II) $ P2_1/c $ 2.25 3.96–4.05

Research Findings and Implications

  • Polymorphism Control: The bis(bromomethyl) derivative’s enantiotropism highlights the role of Br⋯Br interactions in stabilizing competing crystal forms, a feature less pronounced in hexyl analogs due to chain flexibility .
  • Synthetic Challenges : Pure polymorph isolation (e.g., Form II of bis(bromomethyl)benzene) requires kinetic control, as thermodynamics favor Form I at high temperatures .
  • Material Design : Terminal bromine in 6-bromohexyl derivatives may enhance halogen bonding, but steric effects could limit ordered packing, suggesting trade-offs in designing functional materials .

Q & A

Basic Research Questions

Q. What are the methodological challenges in achieving regioselective bromination of aromatic systems for compounds like 1,4-Dibromo-2,5-bis(6-bromohexyl)benzene?

  • Answer: Regioselective bromination requires careful control of reaction conditions. Electrophilic substitution using bromine sources (e.g., HBr/KBrO₃) in acidic media can favor specific positions. For example, demonstrates bromination of 1,2-dimethoxybenzene using hydrobromic acid and potassium bromate, achieving para-substitution via steric and electronic directing effects. Temperature control (0–5°C) and stoichiometric ratios (e.g., excess HBr) are critical to minimize polybromination . Characterization via NMR and GC-MS is recommended to confirm substitution patterns.

Q. How can orthogonal design optimize reaction parameters for synthesizing bromohexyl-substituted benzene derivatives?

  • Answer: Orthogonal design allows systematic variation of factors like temperature, solvent polarity, and reagent stoichiometry. For instance, highlights the use of regression analysis to model reaction outcomes. Applying this to 6-bromohexyl chain introduction (e.g., via alkylation or nucleophilic substitution) could optimize yield while minimizing side reactions like elimination. Example variables: reaction time (12–24 hrs), catalyst (e.g., Pd/C), and solvent (THF vs. DMF) .

Q. What purification techniques are effective for isolating multi-brominated aromatic compounds?

  • Answer: Recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradients) are standard methods. describes recrystallization of brominated aromatics with acetic acid to remove unreacted precursors. For hydrophobic derivatives like this compound, solvent polarity adjustments (e.g., dichloromethane/methanol) improve purity .

Advanced Research Questions

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) predict reaction pathways for complex brominated compounds?

  • Answer: AI tools integrate kinetic modeling and quantum mechanical calculations to predict intermediates and transition states. For example, discusses COMSOL’s ability to simulate reaction kinetics and mass transfer in multi-step syntheses. Applying this to this compound could identify optimal bromination sequences (aromatic vs. aliphatic) and side-chain functionalization barriers .

Q. What strategies resolve contradictions between experimental NMR data and computational structural predictions for brominated aromatics?

  • Answer: Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or solvent interactions. Advanced methods include:

  • DFT Calculations: Compare predicted vs. observed chemical shifts (e.g., using Gaussian or ORCA).
  • Variable-Temperature NMR: Detect conformational changes in alkyl chains (e.g., 6-bromohexyl groups).
  • 2D NMR Techniques (HSQC, NOESY): Confirm spatial proximity of substituents. emphasizes iterative validation between synthetic and computational data .

Q. How do reactor design principles impact scalability for multi-brominated compound synthesis?

  • Answer: Continuous-flow reactors (e.g., microfluidic systems) improve heat/mass transfer for exothermic bromination reactions. classifies reactor design under RDF2050112, emphasizing modular setups for hazardous intermediates. Key considerations:

  • Mixing Efficiency: High-shear impellers for viscous intermediates.
  • Safety Protocols: Inert gas purging to prevent bromine vapor release.
  • Scale-Up Criteria: Maintain Reynolds number similarity between lab and pilot scales .

Methodological Tables

Table 1. Key Reaction Parameters for Bromination Optimization

ParameterRange TestedOptimal Value (Example)Reference
Temperature (°C)0–505
HBr Concentration (%)30–4848
Reaction Time (hrs)6–2418
Solvent SystemAcOH, EtOH, DCMAcOH/H₂O (3:1)

Table 2. Computational Tools for Reaction Pathway Analysis

ToolApplicationExample Use CaseReference
COMSOL MultiphysicsKinetics and mass transfer modelingPredicting bromine diffusion rates
Gaussian 16DFT calculationsNMR chemical shift validation
AutoDESK CFDReactor fluid dynamicsScaling up batch reactions

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